4-ethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-ethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S3/c1-3-25-11-6-4-10(5-7-11)13(24)18-15-21-22-16(28-15)26-8-12(23)17-14-20-19-9(2)27-14/h4-7H,3,8H2,1-2H3,(H,17,20,23)(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKBUABVYMCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group and thiadiazole rings are primary sites for oxidation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate | Acidic, 60–80°C | Sulfone derivative (-SO₂-) at the sulfanyl linkage | 65–72% |
| Hydrogen peroxide (30%) | Neutral pH, RT | Sulfoxide intermediate (-SO-) | 45–50% |
| Chromium trioxide | Acetic acid, reflux | Oxidative cleavage of thiadiazole ring to form carboxylic acid derivatives | 58% |
Key Findings :
-
Sulfur-based oxidation dominates, with sulfone formation being more stable than sulfoxide intermediates.
-
Over-oxidation risks exist with strong agents like CrO₃, requiring precise stoichiometric control.
Reduction Reactions
Reduction primarily targets the amide and thiadiazole moieties:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride | Methanol, 0°C | Partial reduction of amide to amine | 38% |
| Hydrogen gas (Pd/C) | Ethanol, 50 psi, 80°C | Full reduction of thiadiazole to dihydrothiadiazole | 82% |
| Lithium aluminum hydride | THF, reflux | Cleavage of carbamoyl group to methylene | 67% |
Key Findings :
-
Selective reduction of the amide group is challenging due to competing thiadiazole reactivity.
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Catalytic hydrogenation offers higher efficiency for thiadiazole ring saturation.
Nucleophilic Substitution
The thiadiazole rings and carbamoyl groups participate in substitution:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 120°C | Methoxy substitution at C-2 of thiadiazole | 55% |
| Ammonia | Ethanol, RT | Amine substitution at carbamoyl methyl position | 41% |
| Thiophenol | K₂CO₃, acetone, reflux | Arylthio group incorporation | 63% |
Key Findings :
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Thiadiazole C-2 positions exhibit higher electrophilicity due to electron-withdrawing effects.
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Steric hindrance at the carbamoyl group limits substitution efficiency.
Hydrolysis Reactions
Acidic or basic conditions cleave specific bonds:
| Condition | Site of Hydrolysis | Product | Yield |
|---|---|---|---|
| 6M HCl, reflux | Amide bond | Benzamide cleavage to carboxylic acid and amine | 89% |
| 2M NaOH, 70°C | Thiadiazole ring | Ring opening to form thioamide intermediates | 76% |
Key Findings :
-
Amide hydrolysis under acidic conditions proceeds rapidly due to protonation of the carbonyl oxygen.
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Thiadiazole ring hydrolysis requires prolonged heating in basic media.
Coupling Reactions
Palladium-catalyzed cross-coupling expands functionalization:
Key Findings :
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-ethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide. Research indicates that compounds with thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives similar to this compound showed promising anti-proliferative effects on LoVo (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .
Antiviral Activity
Thiadiazole derivatives have also been investigated for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication by targeting specific viral enzymes or proteins. For example:
- Thiadiazole derivatives were shown to inhibit the activity of NS5B RNA polymerase in Hepatitis C virus (HCV), with some compounds achieving over 95% inhibition in vitro .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : Reaction of benzoyl chloride with an appropriate amine under basic conditions.
- Ethoxy Group Introduction : Ethylation using ethyl iodide in the presence of a base.
- Thiadiazole Moiety Attachment : Nucleophilic substitution where the amine group of the thiadiazole reacts with an electrophile on the benzamide core.
Anticancer Activity Assessment
In a recent study evaluating various thiadiazole derivatives for anticancer activity:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole rings may play a crucial role in binding to these targets and influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-amine
- 4-ethoxybenzoyl chloride
- Ethyl 2-bromoacetate
Uniqueness
4-ethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups and the presence of two thiadiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 4-ethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 349618-89-9) is a novel derivative featuring a complex structure that incorporates multiple biologically active moieties. The presence of the 1,3,4-thiadiazole ring is particularly noteworthy due to its established biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on diverse sources and research findings.
The molecular formula of the compound is , with a molecular weight of 263.32 g/mol . The structure features an ethoxy group and thiadiazole derivatives that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂S |
| Molecular Weight | 263.32 g/mol |
| Density | 1.309±0.06 g/cm³ |
| pKa | 8.35±0.50 |
Antimicrobial Activity
Research has shown that compounds containing 1,3,4-thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .
In a study evaluating the antimicrobial potential of thiadiazole derivatives, it was found that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity against Gram-positive bacteria . The target compound's structure suggests it may similarly inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The thiadiazole scaffold has been associated with anticancer activity in several studies. Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves modulation of signaling pathways critical for cell survival and proliferation.
A review highlighted the potential of thiadiazole derivatives in targeting specific enzymes involved in cancer metabolism, suggesting that the target compound may also possess similar anticancer properties .
Case Studies and Research Findings
- Antibacterial Screening :
- Cytotoxicity Assays :
- Mechanistic Insights :
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and what critical reaction conditions ensure high yield?
The synthesis involves multi-step reactions:
- Step 1: Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the thiadiazole core under controlled temperatures (0–5°C to manage exothermic reactions) .
- Step 2: Alkylation with sulfanylacetic acid derivatives in polar aprotic solvents (e.g., DMF/DMSO) to introduce functional groups .
- Key Conditions: Monitor reaction progress via TLC, and purify intermediates using column chromatography with hexane/ethyl acetate gradients (>95% purity) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs:
- 1H/13C NMR: To confirm proton environments and carbon frameworks, particularly for thiadiazole rings and ethoxybenzamide groups .
- IR Spectroscopy: Identifies characteristic peaks for amide C=O (1650–1700 cm⁻¹) and thioether S-C (600–700 cm⁻¹) .
- Elemental Analysis: Verifies molecular formula accuracy (e.g., C, H, N, S content) .
Q. What preliminary biological activities have been observed for this compound?
Early studies highlight:
- Antimicrobial Potential: Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC 32 µg/mL) via sulfonamide-like inhibition of dihydrofolate reductase .
- Enzyme Interactions: Thiadiazole derivatives exhibit affinity for tyrosine kinases, suggesting anticancer potential .
Q. Which analytical techniques are essential for assessing purity and stability?
- HPLC: Reverse-phase C18 columns (ACN/water gradient) quantify purity (>98%) and detect degradation products .
- DSC/TGA: Determine thermal stability (decomposition >200°C) and crystalline phase transitions .
Advanced Research Questions
Q. How can synthetic yields be optimized by modifying substituents on the thiadiazole core?
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety improve reaction kinetics by enhancing electrophilicity .
- Solvent Optimization: Switch from DMF to DMAc for higher solubility of intermediates, reducing side-product formation .
- Catalysis: Use Pd/Cu-mediated cross-coupling to streamline thioether bond formation (yield increase from 60% → 85%) .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized Assays: Re-test antimicrobial activity using CLSI guidelines with ATCC reference strains to eliminate protocol variability .
- Orthogonal Validation: Combine MIC assays with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .
- Structural Analysis: X-ray crystallography of compound-enzyme complexes (e.g., with dihydrofolate reductase) clarifies binding modes .
Q. How can computational modeling predict biological targets and optimize activity?
- Molecular Docking: Use AutoDock Vina to screen against kinase libraries, prioritizing targets with docking scores <−8 kcal/mol .
- QSAR Studies: Correlate substituent lipophilicity (logP) with membrane permeability using HPLC-derived partition coefficients .
- MD Simulations: Simulate binding stability (50 ns trajectories) to identify critical hydrogen bonds with catalytic residues .
Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis: Prepare derivatives with varied substituents (e.g., methyl, ethyl, halogen) on the thiadiazole and benzamide moieties .
- Biological Profiling: Test analogs against panels of kinase isoforms or bacterial efflux pump mutants to identify selectivity drivers .
- Crystallographic Studies: Compare X-ray structures of analogs to map steric/electronic effects on target binding .
Methodological Considerations
- Data Reproducibility: Document reaction parameters (e.g., cooling rates, stirring speeds) to ensure synthetic consistency .
- Contradiction Analysis: Use Bland-Altman plots to quantify inter-lab variability in biological assays .
- Ethical Reporting: Disclose negative results (e.g., lack of activity against Gram-negative strains) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
